![molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6](/img/structure/B139825.png)
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Overview
Description
2-[2-(2-Chloroethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C6H13ClO3This compound is commonly used as an organic building block in the synthesis of various pharmaceutical compounds and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(2-Chloroethoxy)ethoxy]ethanol can be synthesized through the reaction of 2-(2-Chloroethoxy)ethanol with ethylene oxide in the presence of boron trifluoride diethyl etherate. The reaction is typically carried out by stirring the mixture for 2.5 hours at a temperature range of 45-55°C .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted ethers and alcohols.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Scientific Research Applications
Biochemistry and Molecular Biology
2-[2-(2-Chloroethoxy)ethoxy]ethanol is utilized in the synthesis of various biochemical compounds. For instance, it has been employed in the synthesis of specific indole derivatives, which are significant in medicinal chemistry for their biological activities, including anti-cancer properties . The compound serves as a versatile building block for synthesizing more complex molecules through various chemical reactions.
Drug Development
This compound has shown promise in the development of anti-HIV agents and other pharmaceutical applications. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further investigation in drug formulation . Research indicates that derivatives of this compound may enhance memory and learning capabilities, potentially leading to treatments for neurodegenerative diseases such as Alzheimer's .
Polymer Science
In polymer chemistry, this compound can act as a functionalized linker or monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds makes it suitable for creating polymers that can be used in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .
Case Study 1: Synthesis of Indole Derivatives
A study demonstrated the use of this compound in synthesizing 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane. The synthesis involved several steps where the compound acted as an intermediate, showcasing its utility in generating complex organic molecules important for therapeutic applications .
Case Study 2: Neuroprotective Agents
Research highlighted the potential of this compound in developing neuroprotective agents aimed at treating Alzheimer's disease. The studies indicated that compounds derived from this compound could enhance cognitive function and memory retention in preclinical models, suggesting a pathway for future drug development targeting neurodegeneration .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]ethanol involves its ability to act as an organic building block in various chemical reactions. The compound can undergo substitution, oxidation, and reduction reactions, which allow it to be incorporated into more complex molecules. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A precursor to 2-[2-(2-Chloroethoxy)ethoxy]ethanol, used in similar applications.
1,2-Bis(2-chloroethoxy)ethane: Another related compound used in the synthesis of various organic compounds.
2-(2-Aminoethoxy)ethanol: Used in the synthesis of modified oligonucleotides and other applications.
Uniqueness
This compound is unique due to its ability to act as a versatile intermediate in the synthesis of various complex molecules. Its multiple functional groups allow it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Biological Activity
2-[2-(2-Chloroethoxy)ethoxy]ethanol, also known as bis(2-chloroethyl) ether, is a chemical compound with significant industrial and biological relevance. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and chemistry.
- Molecular Formula: CHClO
- Molecular Weight: 180.62 g/mol
- Boiling Point: 117-120 °C
- Density: 1.097 g/cm³
The primary biological activity of this compound is attributed to its ability to interact with biological tissues, particularly affecting the respiratory system . Upon exposure, it can cause significant irritation to the eyes, skin, and respiratory tract. The compound's volatility increases the risk of inhalation, especially in heated environments, leading to potential respiratory distress and irritation .
Pharmacokinetics
The compound exhibits characteristics that suggest rapid absorption and distribution in biological systems due to its low molecular weight and moderate volatility. Its effects are primarily local irritants rather than systemic toxicity; however, chronic exposure may lead to more severe health implications.
Cytotoxicity Studies
Research indicates that this compound has notable cytotoxic effects on various cell lines. For instance:
- A study demonstrated that exposure to this compound resulted in increased cell death in human lung fibroblast cells, highlighting its potential as a cytotoxic agent.
- The compound was also evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a dual role as both a therapeutic agent and a toxicant depending on the context .
Antioxidant Properties
In addition to its cytotoxic effects, there are indications that this compound may possess antioxidant properties. It has been used in studies assessing the antioxidant capacity of various compounds, where it served as a comparative standard .
Applications in Synthesis and Industry
Due to its functional groups, this compound is widely used as an intermediate in organic synthesis:
- Pharmaceuticals: It plays a role in synthesizing antipsychotic drugs and other pharmaceuticals by acting as a building block for more complex molecules .
- Polymer Chemistry: The compound is utilized in producing polymers and other industrial chemicals, particularly those requiring specific ether functionalities .
Safety and Toxicology
The compound is classified as an irritant and poses risks upon exposure:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2-Chloroethoxy)ethoxy]ethanol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or etherification reactions. For example, in glycoside synthesis, this compound reacts with activated glycosyl donors in anhydrous dichloromethane using molecular sieves under nitrogen . Yield optimization requires precise stoichiometry (e.g., 1.2–1.5 equivalents of the chloroethoxy reagent) and temperature control (50–80°C for 24 hours in acetonitrile with K₂CO₃/NaBr as catalysts) . Post-synthesis purification involves vacuum distillation (boiling point: 117–120°C at 5 mmHg) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze peaks for -CH₂Cl (δ ~3.6–3.8 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm, exchangeable) .
- Mass spectrometry : Confirm molecular weight (168.617 g/mol) via electron ionization (EI-MS) and monitor isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .
- Refractometry : Validate refractive index (n20/D: 1.458) as a purity indicator .
Q. What are the solubility and stability parameters for this compound under standard lab conditions?
- Key Data :
- Soluble in chloroform, acetonitrile, and polar aprotic solvents .
- Hygroscopic; store under inert gas (argon/nitrogen) to prevent hydrolysis of the chloroethoxy group .
- Density: 1.16 g/mL at 25°C; monitor for decomposition via gas chromatography (GC) if stored >6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles for this compound?
- Methodology :
- Comparative analysis : Contrast EU CLP classifications (skin/eye irritation Category 2) with in vitro assays (e.g., Ames test for mutagenicity).
- Dose-response studies : Use human cell lines (e.g., HEK293) to evaluate respiratory toxicity (EC₅₀) at concentrations >10 mM .
- Biomonitoring : Measure urinary metabolites (e.g., ethoxyacetic acid) in occupational exposure studies to assess bioaccumulation risks .
Q. What strategies optimize the use of this compound in polymer synthesis for DNA detection systems?
- Experimental Design :
- Functionalization : React with Fmoc-protected amino acids (e.g., Fmoc-AEEA) to create ethylene glycol-based polymers. Use TBTU/HOBt coupling agents in DMF .
- Crosslinking efficiency : Monitor via fluorescence quenching assays (e.g., FAM-labeled DNA probes) to quantify binding affinity .
- Stability testing : Evaluate polymer-DNA conjugates in simulated physiological buffers (pH 7.4, 37°C) over 72 hours .
Q. How do steric and electronic effects influence the reactivity of this compound in Mitsunobu reactions?
- Mechanistic Insights :
- Steric hindrance : The chloroethoxy chain reduces nucleophilicity at the terminal -OH, requiring stronger bases (e.g., DIAD/TPP) for activation .
- Electronic effects : Electron-withdrawing chlorine enhances leaving-group ability in SN2 reactions. Compare kinetics with non-chlorinated analogs (e.g., triethylene glycol) via Hammett plots .
Q. What are the implications of conflicting data on reproductive toxicity in animal models?
- Critical Analysis :
- Review OECD Guideline 443 studies: Rodent models show reduced fertility at 300 mg/kg/day doses, but human relevance is debated due to metabolic differences (e.g., cytochrome P450 activity) .
- Alternative models : Use Caenorhabditis elegans or zebrafish embryos for high-throughput screening of developmental toxicity .
Q. Methodological Resources
Q. How to safely handle and mitigate exposure risks in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and respirators (APF ≥10) during synthesis .
- Ventilation : Use fume hoods with airflow ≥0.5 m/s to limit airborne concentrations below 1 ppm .
- Spill management : Absorb with silica gel and neutralize with 10% sodium bicarbonate .
Q. What chromatographic techniques are most effective for separating byproducts in synthesis?
- Analytical Workflow :
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMLGZOQMJIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199936 | |
Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-62-6 | |
Record name | 2-[(2-Chloroethoxy)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5197-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(2-Chloroethoxy)ethoxy]ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(2-chloroethoxy)ethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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